ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C30H27NO5S and a molecular weight of 513.61. This compound is characterized by its unique structure, which includes a naphthofuran core, a phenyl group, and a sulfonylamino group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
In industrial production, the synthesis is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 2-PHENYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Benzofuran derivatives: These compounds also contain a furan ring and exhibit various chemical and biological properties.
Sulfonylamino compounds: These compounds have a sulfonylamino group and are studied for their potential therapeutic applications
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
ethyl 2-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO5S/c1-5-35-30(32)27-24-17-25(31-37(33,34)26-16-19(3)18(2)15-20(26)4)22-13-9-10-14-23(22)29(24)36-28(27)21-11-7-6-8-12-21/h6-17,31H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRAJQJILFTAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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